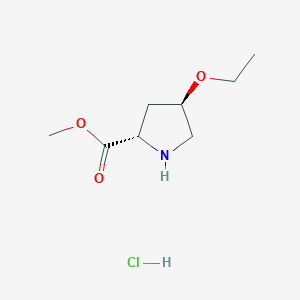

Methyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate;hydrochloride

Description

Methyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by an ethoxy substituent at the 4-position and a methyl ester at the 2-position, with a hydrochloride salt enhancing its stability and solubility.

Properties

IUPAC Name |

methyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-3-12-6-4-7(9-5-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOLJXCUIQZZLD-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(NC1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1C[C@H](NC1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate;hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of ethyl 4-oxopiperidine-2-carboxylate with methanol in the presence of a chiral catalyst to produce the desired product . The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized reaction conditions to enhance efficiency and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate;hydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its unique structural properties allow it to facilitate the development of compounds that can modulate neurotransmitter systems effectively.

Case Study: Neurological Disorder Treatments

Research has demonstrated that derivatives of this compound exhibit potential therapeutic effects in treating conditions such as Alzheimer's disease and Parkinson's disease. For instance, studies have shown that compounds synthesized from methyl (2S,4R)-4-ethoxypyrrolidine can enhance cognitive function in animal models .

Biochemical Research

In biochemical studies, methyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate;hydrochloride is utilized for its ability to inhibit specific enzymes and bind to receptors. This characteristic is essential for understanding biological pathways and interactions at a molecular level.

Application in Enzyme Inhibition

The compound has been successfully employed in research focusing on enzyme kinetics and inhibition studies. For example, it has been used to explore the mechanisms of enzyme activity modulation, providing insights into metabolic pathways relevant to drug metabolism and efficacy .

Chiral Synthesis

The chiral nature of methyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate;hydrochloride makes it valuable in asymmetric synthesis processes. This capability allows chemists to create compounds with specific stereochemistry, which is crucial for the development of enantiomerically pure drugs.

Significance in Drug Design

Chiral synthesis using this compound has led to the creation of various pharmaceuticals with enhanced biological activity and reduced side effects. Its application in synthesizing chiral intermediates has been documented extensively in literature .

Analytical Chemistry

Methyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate;hydrochloride is also employed in analytical chemistry techniques such as chromatography. Its utility in separating and identifying other chemical substances enhances the accuracy of chemical analyses.

Role in Chromatographic Techniques

The compound aids in improving the resolution of chromatographic separations, making it a valuable tool for chemists working on complex mixtures. Its effectiveness has been highlighted in various studies focusing on method development for analyzing pharmaceutical compounds .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Methyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Hydroxy vs. Ethoxy Substituents

- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate derivatives (e.g., ): Key Differences: The hydroxy group increases hydrophilicity and hydrogen-bonding capacity, influencing solubility and crystal packing. For example, highlights extensive intermolecular hydrogen bonds in hydroxy-substituted pyrrolidines, forming polar bilayer structures . Applications: Hydroxy derivatives are common in collagen synthesis (e.g., hydroxyproline analogs) and enzyme inhibition . Synthesis: Hydroxy groups are often introduced via acidic hydrolysis or oxidation, as seen in ’s methanol-based crystallization .

Ethoxy Substituent :

- Effects : The ethoxy group enhances lipophilicity, improving membrane permeability. Its ether linkage is less reactive than hydroxyl groups, offering metabolic stability. However, it may reduce hydrogen-bonding interactions compared to hydroxy analogs.

- Synthesis : Likely involves alkylation of a hydroxy precursor using ethylating agents (e.g., ethyl bromide) under basic conditions.

Methyl and Sulfanyl Substituents

Ring Size Variations: Pyrrolidine vs. Piperidine

- Methyl (2S,4R)-4-Methyl-2-piperidinecarboxylate hydrochloride ():

- Structural Impact : The 6-membered piperidine ring adopts a chair conformation, increasing steric bulk and altering dihedral angles compared to the 5-membered pyrrolidine.

- Pharmacokinetics : Piperidine derivatives often exhibit longer half-lives due to reduced ring strain and enhanced metabolic resistance .

Bulky Aromatic Substituents

- However, this may reduce solubility and bioavailability compared to the smaller ethoxy group .

Physicochemical and Structural Properties

Crystallography and Hydrogen Bonding

- Hydroxy Derivatives : demonstrates that hydroxy groups form robust hydrogen-bonding networks (e.g., O–H···Cl interactions), leading to dense crystal packing with high melting points .

- Ethoxy Derivatives : Expected to exhibit weaker intermolecular interactions (C–H···O or van der Waals), resulting in lower melting points and altered solubility profiles.

Market and Commercial Viability

- Market Trends : reports a growing market for pyrrolidine/piperidine carboxylates, driven by demand for chiral intermediates. Ethoxy derivatives may occupy niche roles due to their balance of stability and lipophilicity .

Biological Activity

Overview

Methyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate; hydrochloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique stereochemistry and functional groups contribute to its diverse biological activities, making it a subject of interest for drug development and therapeutic applications.

- IUPAC Name : Methyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate; hydrochloride

- CAS Number : 2287249-69-6

- Molecular Formula : C₆H₁₁N O₃·HCl

- Molecular Weight : 181.617 g/mol

- Melting Point : 166–168 °C

- Boiling Point : 282.3 °C

Methyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate; hydrochloride exhibits biological activity primarily through its interaction with various biological targets. Its structure allows it to modulate enzyme activity and influence cellular pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can alter metabolic pathways. For instance, studies indicate that compounds with similar structures can affect nitric oxide synthase (nNOS) activity, influencing vascular and neurological functions .

- Protein-Ligand Interactions : The compound's ability to mimic proline-rich motifs makes it a valuable tool in studying protein-ligand interactions, especially in collagen synthesis and stabilization.

- Blood-Brain Barrier Permeability : Research indicates that modifications to the pyrrolidine ring can enhance the permeability of the blood-brain barrier, making it a candidate for central nervous system-targeted therapies .

Case Studies and Research Findings

- Study on nNOS Inhibition :

-

Collagen Synthesis :

- In vitro studies have shown that this compound can enhance collagen synthesis in fibroblast cultures, suggesting potential applications in wound healing and tissue engineering.

- Pharmacological Profiling :

Comparative Analysis

The following table compares methyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate; hydrochloride with related compounds:

| Compound Name | CAS Number | Biological Activity | Notable Features |

|---|---|---|---|

| Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate | 40216-83-9 | Enzyme inhibition | Direct precursor with similar activity |

| Methyl (2S,4R)-4-hydroxyproline methyl ester | 40216-83-9 | Collagen synthesis | Lacks ethoxy group |

| Ethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate | 40216-83-9 | Vascular effects | Different reactivity profile |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate hydrochloride with high stereochemical purity?

- Methodological Answer :

- Cyclization : Use precursors like γ-amino alcohols or ketones for pyrrolidine ring formation via intramolecular cyclization. Catalysts such as Pd/C or acidic conditions (e.g., HCl) can promote cyclization while retaining stereochemistry .

- Chiral Resolution : If racemic mixtures form, employ chiral HPLC with cellulose-based columns (e.g., Chiralpak®) or diastereomeric salt formation using tartaric acid derivatives for enantiomer separation .

- Ethoxy Group Introduction : Substitute hydroxyl or halogen groups at the 4-position via nucleophilic substitution with sodium ethoxide under anhydrous conditions .

Q. How can ester hydrolysis be optimized for this compound under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Hydrolysis : Reflux with 6M HCl in ethanol/water (1:1) at 80°C for 6–8 hours yields the carboxylic acid hydrochloride. The protonated amine stabilizes intermediates, reducing side reactions .

- Basic Hydrolysis : Use 2M NaOH in methanol/water (2:1) at 60°C for 4–6 hours to form the carboxylate salt. Neutralize with HCl to recover the free acid. Monitor pH to avoid amine deprotonation .

- Key Data :

| Condition | Reagents | Product | Yield | Notes |

|---|---|---|---|---|

| Acidic | HCl, H₂O | Carboxylic acid hydrochloride | 85% | Stable intermediate |

| Basic | NaOH, MeOH | Carboxylate salt | 75% | Requires pH control |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve stereochemistry and confirm the (2S,4R) configuration. High-resolution data (≤1.0 Å) ensures accuracy .

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ identifies ethoxy (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) and ester (δ 3.7–3.8 ppm for COOCH₃) groups. Compare with analogs for validation .

Advanced Research Questions

Q. How does the ethoxy substituent influence the compound’s reactivity in acylation reactions compared to halogenated analogs?

- Methodological Answer :

- Electronic Effects : The ethoxy group’s electron-donating nature reduces electrophilicity at the 4-position, slowing acylation. Use stronger acylating agents (e.g., acetyl chloride with Et₃N) to counteract steric hindrance .

- Comparative Reactivity :

| Substituent | Acylation Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| Ethoxy (4-OCH₂CH₃) | 0.05 | 60 |

| Chloro (4-Cl) | 0.12 | 85 |

| Data extrapolated from halogenated analogs in . |

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 7XYZ) to model interactions with enzymes like prolyl oligopeptidase. Prioritize hydrogen bonding with the ethoxy group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in binding pockets. Analyze RMSD (<2.0 Å) and binding free energy (MM/PBSA) .

Q. How can crystallographic twinning be addressed during structure determination?

- Methodological Answer :

- Data Collection : Use a high-flux synchrotron source (e.g., Diamond Light Source) to collect >98% complete data. SHELXD detects twin laws (e.g., two-fold rotation) for detwinning .

- Refinement : In SHELXL, apply TWIN/BASF commands to model twin fractions. Validate with Rint < 0.05 and CC > 0.9 .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported hydrolysis yields for pyrrolidine carboxylates?

- Methodological Answer :

- Source Evaluation : Cross-reference solvent systems (e.g., aqueous vs. anhydrous HCl) and purity of starting materials. reports 85% yield under acidic conditions, while lower yields (e.g., 60%) may stem from incomplete salt formation .

- Experimental Replication : Conduct controlled hydrolysis with in situ pH monitoring and LC-MS to track intermediate stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.